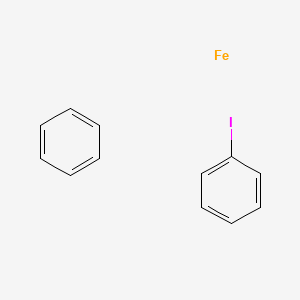

1-Iodoferrocene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Iodoferrocene, also known as FcI, is an organic compound with the chemical formula Fe(C5H5)2I . It is a red-brown solid, stable at room temperature .

Synthesis Analysis

The synthesis of this compound involves mono- and dilithiation of ferrocene followed by conversion into iodoferrocenes by reaction with iodine .Molecular Structure Analysis

The molecular structure of this compound was determined by X-ray single crystal diffraction . The molecular formula is CHFeI, with an average mass of 311.928 Da and a mono-isotopic mass of 311.909821 Da .Chemical Reactions Analysis

This compound is a key compound in the synthesis of substituted ferrocenes, particularly where Heck, Sonogashira, Suzuki-Miyaura or Ullmann coupling reactions are involved because they are highly reactive in such coupling reactions .Physical and Chemical Properties Analysis

This compound is a red-brown solid, stable at room temperature . It has good light absorption properties and is commonly used as dyes, pigments, and photosensitizers .Applications De Recherche Scientifique

Catalysis and Synthesis : Iodoferrocene is used in palladium-catalyzed reactions with olefins and acetylenes to produce alkenylferrocene derivatives and diferrocenylacetylene (Kasahara, Izumi, & Maemura, 1977).

Improved Synthesis and Purification : Enhanced methods for synthesizing and purifying iodoferrocene and 1,1'-diiodoferrocene have been developed, yielding these compounds in high purity and good yields (Roemer & Nijhuis, 2014).

Functionalization of Iodoferrocenes : Research on the preparation of various 1′-substituted iodoferrocenes and their application in Heck coupling reactions with ethenylferrocene has been documented (Roemer, Donnadieu, & Nijhuis, 2016).

Formation of Oligomeric Ferrocenes : Studies on the mixed Ullmann reaction of iodoferrocene and 1,2-diiodoferrocene have produced a range of oligomeric ferrocenes, including biferrocene, terferrocene, and various isomeric quinqueferrocenes (Roling & Rausch, 1977).

Purification Methods : A simple method for purifying iodoferrocene, synthesized from ferrocene, has been reported. This method addresses the challenge of obtaining pure iodoferrocene, which typically involves complex and potentially toxic procedures (Goeltz & Kubiak, 2011).

Acetylation Studies : The acetylation of substituted ferrocenes, including iodoferrocene, has been examined. This research offers insights into the behavior and properties of these compounds under acetylation conditions (Hall & Richards, 1963).

Novel Routes to Disubstituted Ferrocenes : A unique approach for accessing 1,1′-disubstituted ferrocenes has been established, involving remote deprotometalation of certain ferrocenecarboxamide compounds (Erb et al., 2020).

Synthesis of Ferrocenyl Alkyl Ethers : The copper(I)-mediated Ullman-type coupling of iodoferrocene with alcoholates has enabled the preparation of oxygen-substituted ferrocenes, expanding the possibilities for synthesizing novel ferrocene derivatives (Schaarschmidt & Lang, 2010).

Mécanisme D'action

Orientations Futures

1-Iodoferrocene is a versatile synthon that has been incorporated in a variety of materials and devices including in molecular tunnel junctions, organic electronic devices, thermotropic liquid crystals, electrochromic materials, and sensors of biomolecules . Its iodo functionality is suitable for transition metal catalyzed cross-coupling reactions, and it undergoes halogen lithium exchange reactions . Due to its bifunctionality, it is also suitable for the preparation of oligomers or polymers .

Propriétés

Numéro CAS |

1273-76-3 |

|---|---|

Formule moléculaire |

C10H9FeI |

Poids moléculaire |

311.93 g/mol |

Nom IUPAC |

cyclopenta-1,3-diene;1-iodocyclopenta-1,3-diene;iron(2+) |

InChI |

InChI=1S/C5H4I.C5H5.Fe/c6-5-3-1-2-4-5;1-2-4-5-3-1;/h1-4H;1-5H;/q2*-1;+2 |

Clé InChI |

JMMPIVZDWBCEFB-UHFFFAOYSA-N |

SMILES |

C1=CC=CC=C1.C1=CC=C(C=C1)I.[Fe] |

SMILES canonique |

[CH-]1C=CC=C1.[CH-]1C=CC=C1I.[Fe+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![P-[[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]methyl]phosphonic acid diethyl ester](/img/structure/B598793.png)

![2-Chloro-4-[3-(trifluoromethyl)phenyl]benzonitrile](/img/structure/B598797.png)

![6-((Benzyloxy)carbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B598799.png)

![Ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B598810.png)

![7-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B598813.png)